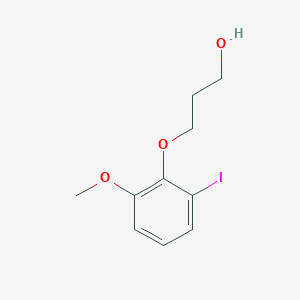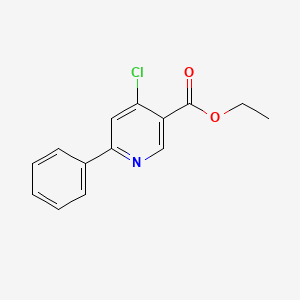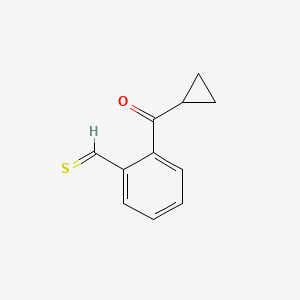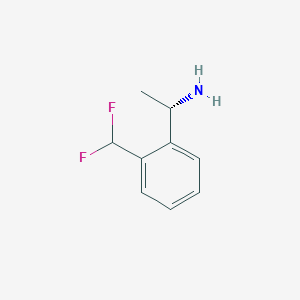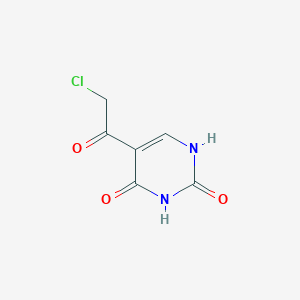
2,4(1H,3H)-Pyrimidinedione, 5-(chloroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone typically involves the chlorination of 1-(2,4-dihydroxypyrimidin-5-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine ketones or carboxylic acids.
Reduction: Pyrimidine alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxybenzyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxypyrimidin-5-yl)ethanone is unique due to its pyrimidine core, which imparts distinct chemical and biological properties compared to phenyl or benzyl derivatives. The presence of hydroxyl groups at the 2 and 4 positions of the pyrimidine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67042-53-9 |
|---|---|
Formule moléculaire |
C6H5ClN2O3 |
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |
Clé InChI |
UFDZWCVYXUYKIX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



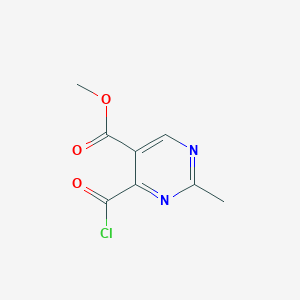
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
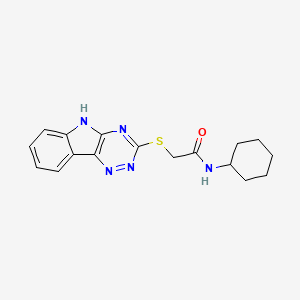
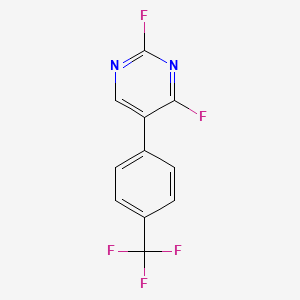
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
